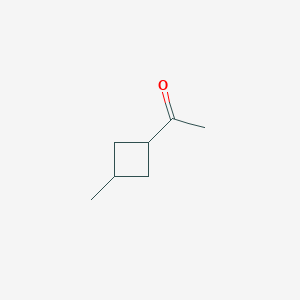

1-(3-Methylcyclobutyl)ethanone

Description

Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis and Chemical Biology

The cyclobutane ring, a four-carbon cyclic alkane, is a fascinating structural motif in organic chemistry. fiveable.me Though less common than five- and six-membered rings, its presence in numerous natural products and its utility as a synthetic building block underscore its importance. researchgate.netnih.gov The inherent ring strain of cyclobutanes, resulting from bond angles deviating significantly from the ideal tetrahedral angle, makes them susceptible to ring-opening reactions, providing a powerful tool for the synthesis of more complex molecules. fiveable.meresearchgate.net This reactivity, driven by the release of strain, allows chemists to construct intricate molecular architectures that would be challenging to access through other means. researchgate.net

In the realm of chemical biology and medicinal chemistry, the incorporation of cyclobutane rings into drug candidates is an increasingly utilized strategy. nih.govru.nlnih.govvilniustech.lt The rigid and puckered three-dimensional structure of the cyclobutane ring can confer valuable properties to bioactive molecules. nih.govru.nlnih.govvilniustech.lt By replacing more flexible or planar moieties, such as alkenes or larger cyclic systems, cyclobutanes can enhance metabolic stability, improve binding affinity to biological targets by inducing conformational restriction, and fine-tune pharmacokinetic profiles. nih.govru.nlvilniustech.lt For instance, 1,3-disubstituted cyclobutanes are recognized as valuable scaffolds that can act as conformationally restricted linkers or as non-planar bioisosteres for aromatic rings. nih.govnih.gov Some 3-substituted cyclobutane carboxylic acid derivatives have even shown potential as anti-inflammatory and antidepressant agents. nanobioletters.comiucr.orgiucr.orgresearchgate.net

The unique geometry of cyclobutanes also plays a role in their biological activity. They are found in a variety of natural products with significant bioactivity, including some with antifungal, antiviral, and anticancer properties. nih.gov The structural diversity of these natural products highlights the versatile role of the cyclobutane motif in molecular recognition and interaction with biological systems. nih.gov

Overview of Cyclobutyl Ketones as Synthetic Intermediates

Within the family of cyclobutane derivatives, cyclobutyl ketones represent a particularly useful class of synthetic intermediates. cymitquimica.com The ketone functional group provides a reactive handle for a wide range of chemical transformations, including nucleophilic additions and reductions. cymitquimica.com This allows for the further elaboration of the cyclobutane scaffold, leading to a diverse array of more complex molecules.

The strategic placement of the ketone group on the cyclobutane ring enables a variety of synthetic manipulations. For example, cyclobutyl ketones can undergo reactions such as the Norrish-Yang cyclization, which can lead to the formation of bicyclic intermediates. nih.govresearchgate.net These intermediates can then be subjected to further reactions, such as palladium-catalyzed C-C bond cleavage and functionalization, to introduce new substituents onto the cyclobutane ring with high stereocontrol. nih.govnih.gov This sequential C-H/C-C functionalization strategy provides a powerful method for the synthesis of cis-1,3-difunctionalized cyclobutanes, which are valuable building blocks in medicinal chemistry. nih.govnih.gov

Furthermore, the reactivity of the ketone can be harnessed for ring-expansion reactions, providing access to larger ring systems like cyclohexenes. researchgate.net The versatility of cyclobutyl ketones as synthetic intermediates makes them valuable starting materials for the construction of complex molecular frameworks, including those found in natural products and pharmaceutically active compounds. researchgate.netresearchgate.net

Compound Profile: 1-(3-Methylcyclobutyl)ethanone

| Property | Data |

| Chemical Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| Synonyms | Ethanone, 1-(3-methylcyclobutyl)- |

| CAS Number | 42809-12-1 (for trans-isomer) |

| SMILES | CC1CC(C1)C(=O)C |

Spectroscopic Data of a Related Compound: 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one

| Spectroscopic Data | Value | Reference |

| Melting Point | 97-98 °C | nanobioletters.comniscpr.res.in |

| FT-IR (KBr, cm-1, ν) | 1812 (C=O), 1658, 1612 (C=C in ring), 3155 (Ar-H) | nanobioletters.comniscpr.res.in |

| 1H-NMR (400 MHz, DMSO-d6, δ, ppm) | 1.49 (s, 3H, -CH3-(cyclobutane)), 2.14 (s, 9H, -CH3 (mesitylene)), 2.35-2.51 (m, 4H, -CH2-(cyclobutane)), 3.46 (p, 1H, -CH-(cyclobutane), J = 8.80 Hz), 4.55 (s, 2H, CH2-Cl), 6.71 (s, 2H, Ar-H) | nanobioletters.comniscpr.res.in |

| 13C-NMR (100 MHz, DMSO-d6, δ, ppm) | 20.45, 20.75, 25.24, 37.68, 39.77, 40.21, 48.42, 130.29, 134.06, 143.94, 203.90 | nanobioletters.comniscpr.res.in |

Synthesis and Reactions of this compound and Related Derivatives

The synthesis of cyclobutane rings can be challenging due to their strained nature. nanobioletters.com However, various methods have been developed for their construction. For instance, the synthesis of a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, has been reported through a multi-step process. nanobioletters.comniscpr.res.in This process involves the reaction of mesitylene (B46885) with an epoxide in the presence of anhydrous aluminum chloride to form an alcohol intermediate, which is then oxidized to the corresponding ketone using sodium dichromate and sulfuric acid. nanobioletters.comniscpr.res.in

Derivatives of this compound can undergo various reactions. For example, 1-(3-mesityl-3-methylcyclobutyl)-2-chloroethanone can be used as a starting material to synthesize other compounds. It can react with phenol (B47542) in the presence of potassium carbonate to yield 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxyethanone. nih.gov Similarly, it can react with morpholine (B109124) and sodium bicarbonate, followed by reaction with hydroxylamine (B1172632) hydrochloride, to produce (Z)-1-(3-mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime. iucr.org Furthermore, condensation with 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate yields 1-(3-mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one. researchgate.net

Structural Information of a Related Compound: 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone

X-ray crystallography studies on the related compound 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxyethanone reveal that the cyclobutane ring is puckered. iucr.orgnih.gov The dihedral angle between the two C3 planes of the cyclobutane ring is reported to be 24.97 (9)°. iucr.orgnih.gov The structure is stabilized by intermolecular non-classical C-H···O interactions. iucr.orgnih.gov

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its derivatives is a field of interest due to the presence of the cyclobutane motif in numerous biologically active molecules. The construction of the strained four-membered ring, often substituted, presents unique synthetic challenges. Methodologies can be broadly categorized into two main approaches: those that construct the cyclobutane ring first, followed by the introduction of the ketone functionality, and those that form the cyclobutyl ketone directly or from a precursor with the carbon skeleton already in place.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylcyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDIGOXQBKALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Studies of 1 3 Methylcyclobutyl Ethanone

Fundamental Organic Transformations of the Ketone Functionality

The acetyl group in 1-(3-methylcyclobutyl)ethanone undergoes a variety of fundamental organic reactions characteristic of ketones, including nucleophilic additions, oxidations, and condensations. The cyclobutyl ring influences the steric and electronic environment of the carbonyl carbon, thereby affecting reaction rates and outcomes.

Nucleophilic Addition Reactions of Cyclobutyl Ketones

The most common reaction for aldehydes and ketones is nucleophilic addition. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbonyl carbon from sp² to sp³. pressbooks.publibretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.pub

The general mechanism for nucleophilic addition is as follows:

A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon. study.comsavemyexams.com

The π-electron pair of the carbon-oxygen double bond moves to the oxygen atom, forming a tetrahedral alkoxide intermediate. pressbooks.pubstudy.com

Protonation of the negatively charged oxygen atom by an acid source (like water or a dilute acid) yields the final alcohol product. libretexts.orgsavemyexams.com

For cyclobutyl ketones like this compound, the carbonyl carbon is susceptible to attack by various nucleophiles. savemyexams.com The structure of the cyclobutane (B1203170) ring, which is puckered rather than planar, can create steric hindrance that influences the trajectory of the incoming nucleophile. libretexts.orgresearchgate.net Aldehydes are typically more reactive than ketones in nucleophilic additions due to both steric and electronic factors. pressbooks.publibretexts.org Ketones, having two substituents on the carbonyl carbon, are more sterically hindered. libretexts.org

| Reagent Type | Example Nucleophile | Product Type |

| Organometallic | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH₂) | Imine |

| Ylides | Wittig Reagents (Ph₃P=CR₂) | Alkene |

Oxidation Reactions: Baeyer-Villiger Rearrangement and Related Processes

The Baeyer-Villiger oxidation is a notable reaction of ketones which converts them into esters using peroxyacids or peroxides as the oxidant. wikipedia.org For cyclic ketones, this reaction yields lactones. organic-chemistry.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgrsc.org

In the case of this compound, the reaction involves the migration of either the methyl group or the 3-methylcyclobutyl group. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

Following this trend, the secondary 3-methylcyclobutyl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation of this compound is expected to predominantly yield 3-methylcyclobutyl acetate (B1210297).

Predicted Baeyer-Villiger Oxidation of this compound:

Reactant: this compound

Oxidant: A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

Predicted Major Product: 3-Methylcyclobutyl acetate

Mechanism: The reaction proceeds with retention of stereochemistry at the migrating center. pitt.edu

The reaction mechanism is believed to be controlled by stereoelectronic effects, requiring the migrating group to be anti-periplanar to the oxygen-oxygen bond of the peroxide. wikipedia.orgpitt.edu

Condensation Reactions and Derivative Formation

The ketone functionality of this compound allows it to participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds. These reactions typically involve the formation of an enol or enolate intermediate. For instance, aryl cyclobutyl ketones have been shown to undergo Knoevenagel condensation with malononitrile. nih.gov

Another significant class of reactions is the formation of derivatives through condensation with nitrogen-based nucleophiles. For example, ketones react with hydroxylamine (B1172632) to form oximes. A related compound, (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone, has been converted to its corresponding oxime using hydroxylamine hydrochloride. nih.gov These reactions generally proceed via nucleophilic addition followed by dehydration.

| Reaction Name | Reagent(s) | Product Type |

| Aldol Condensation | Another enolizable ketone/aldehyde, acid/base catalyst | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), base | Alkene derivative nih.gov |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime nih.gov |

| Imine Formation | Primary Amine (RNH₂) | Imine (Schiff base) |

Stereochemical Aspects of Reactions Involving the 3-Methylcyclobutyl Moiety

The presence of a methyl group at the 3-position of the cyclobutane ring introduces a stereocenter into this compound. This chiral center significantly influences the stereochemical outcome of reactions at the adjacent carbonyl group. Nucleophilic attack on the carbonyl carbon can occur from two different faces (diastereotopic faces), potentially leading to the formation of two diastereomeric products.

The stereoselectivity of such reactions is often governed by steric hindrance. The nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. The puckered conformation of the cyclobutane ring places the substituents (the methyl group and the acetyl group) in specific spatial arrangements that dictate the accessibility of the carbonyl carbon.

For instance, in the reduction of the ketone to a secondary alcohol, the incoming hydride reagent will approach from the face opposite to the bulkier substituent arrangement, leading to a preponderance of one diastereomer over the other. Any reaction involving achiral reactants that generates a chiral center will result in an optically inactive product, either a racemic mixture or a meso compound. vanderbilt.edu

Ring-Strain Mediated Reactivity in Cyclobutane Ketones

Cyclobutane rings exhibit significant ring strain due to the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This inherent strain, a combination of angle strain and torsional strain, makes cyclobutane derivatives more reactive than their acyclic or larger-ring counterparts. wikipedia.org

The ring strain in cyclobutyl ketones has a pronounced effect on their chemical reactivity, particularly in photochemical reactions. nih.gov For example, the Norrish Type-I reaction, which involves the cleavage of the α-carbon-carbon bond, is influenced by ring size. rsc.org The strain in cyclobutanone (B123998) lowers the energy barrier for α-cleavage in the excited state compared to less strained ketones like cyclopentanone (B42830) or cyclohexanone. nih.govrsc.org This facilitates reactions that lead to ring-opened products. rsc.org

Ring-Contraction and Ring-Expansion Phenomena

The relief of ring strain is a powerful driving force for rearrangements in cyclobutane systems. echemi.com Consequently, reactions involving carbocation intermediates adjacent to the cyclobutane ring often lead to ring expansion. For example, the rearrangement of a cyclobutylmethyl cation to a cyclopentyl cation is driven by both the relief of ring strain and the formation of a more stable secondary carbocation from a primary one. echemi.com Such rearrangements are common in reactions like the Tiffeneau–Demjanov rearrangement. wikipedia.org

Conversely, ring-contraction reactions can also occur, transforming a cyclobutane ring into a cyclopropane (B1198618) derivative. rsc.org For instance, an oxidative ring contraction of cyclobutene (B1205218) derivatives to form cyclopropylketones has been reported. organic-chemistry.org Another method involves the Wolff rearrangement of cyclic α-diazoketones, which proceeds through an α-keto carbene intermediate to yield a ring-contracted product. wikipedia.orgrsc.org These transformations offer synthetic routes to highly strained but valuable cyclopropane structures. rsc.org

| Transformation | Driving Force | Typical Intermediate | Resulting Ring System |

| Ring Expansion | Relief of ring strain, formation of more stable carbocation | Cyclobutylmethyl cation echemi.com | Cyclopentane/Cyclopentene ugent.beresearchgate.net |

| Ring Contraction | Rearrangement of specific functional groups | α-Keto carbene (Wolff rearrangement) rsc.org | Cyclopropane organic-chemistry.org |

Light-Induced Transformations and Photochemical Reactions

The photochemistry of ketones, particularly those with cyclic structures, is a well-studied area of organic chemistry. While specific photochemical studies on this compound are not extensively documented, its behavior can be predicted based on the established reactivity of similar cyclobutyl ketones, such as cyclobutyl methyl ketone. The primary photochemical processes for such ketones are the Norrish Type I and Type II reactions, which are initiated by the absorption of ultraviolet light, leading to the excitation of the carbonyl group to a singlet or triplet state.

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon of the cyclobutyl ring (α-cleavage). This cleavage results in the formation of a diradical intermediate. For this compound, this would lead to an acyl radical and a 3-methylcyclobutyl radical. These radical intermediates can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a methyl radical. This methyl radical can then combine with the 3-methylcyclobutyl radical to yield 1,3-dimethylcyclobutane.

Intramolecular Radical Recombination: The initial diradical can recombine to reform the starting ketone.

Ring Opening: The 3-methylcyclobutyl radical can undergo ring opening to form a more stable open-chain radical, which can then participate in subsequent reactions.

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In the case of this compound, this pathway is less likely due to the absence of a γ-hydrogen on the cyclobutyl ring in a sterically accessible position for a six-membered transition state. However, if other alkyl chains were present, this pathway would be a significant consideration.

The relative efficiencies of these photochemical pathways are dependent on factors such as the wavelength of light used, the solvent, and the temperature. For instance, in the gas-phase photolysis of cyclobutyl methyl ketone, Norrish Type I processes are dominant at longer wavelengths, while molecular elimination pathways become more significant at shorter wavelengths researchgate.netacs.org.

Table 1: Potential Photochemical Transformation Products of this compound

| Reaction Type | Intermediate(s) | Potential Product(s) |

|---|

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing synthetic routes. The strained cyclobutyl ring plays a pivotal role in directing the course of many of its reactions, often leading to the formation of carbocationic or free radical intermediates.

Carbocationic Intermediates in Cyclobutyl Systems

Reactions of this compound that proceed under acidic conditions or involve the departure of a leaving group from the cyclobutyl ring are likely to involve carbocationic intermediates. The formation of a carbocation on a cyclobutyl ring is generally disfavored due to increased ring strain. However, once formed, these intermediates are prone to rearrangements to relieve this strain.

The 3-methylcyclobutyl cation is a key potential intermediate in such reactions. Due to the inherent instability of the four-membered ring, this carbocation can undergo rapid skeletal rearrangements. One of the most common rearrangements for cyclobutyl systems is ring expansion to a more stable cyclopentyl cation. This process is driven by the release of ring strain. For the 3-methylcyclobutyl cation, a 1,2-alkyl shift could lead to a substituted cyclopentyl cation.

Another important consideration is the possibility of forming non-classical carbocations, such as bicyclobutonium ions, through transannular interactions. These bridged intermediates can influence the stereochemical outcome of reactions. Computational studies on substituted cyclobutyl cations have shown that the stability and structure of these intermediates are highly dependent on the substitution pattern researchgate.netacs.orgnih.gov. The presence of the methyl group at the 3-position can influence the regioselectivity of nucleophilic attack and the propensity for rearrangement.

Table 2: Potential Rearrangement Pathways of the 3-Methylcyclobutyl Cation

| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Driving Force |

|---|---|---|---|

| 3-Methylcyclobutyl cation | Ring Expansion (1,2-alkyl shift) | Substituted cyclopentyl cation | Release of ring strain |

Free Radical Mechanisms in Cyclobutyl Ketone Decomposition

The thermal decomposition of cyclobutyl ketones, including this compound, can proceed through free radical mechanisms. The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) significantly lowers the activation energy for reactions that lead to ring opening.

The initial step in the thermal decomposition is often the homolytic cleavage of a carbon-carbon bond within the cyclobutyl ring. For this compound, cleavage of the C1-C2 or C1-C4 bond would lead to a diradical intermediate. This diradical can then undergo a variety of subsequent reactions, including:

β-Scission: Cleavage of a second bond to form two stable molecules. For example, the diradical could fragment to produce an alkene and a smaller radical species.

Intramolecular Hydrogen Transfer: Abstraction of a hydrogen atom from another part of the molecule to form a more stable radical.

Isomerization: Rearrangement to a different radical structure.

The presence of the methyl group on the cyclobutyl ring will influence the stability of the radical intermediates formed and thus the preferred decomposition pathway. For instance, cleavage that leads to a tertiary radical will be favored over cleavage that results in a primary or secondary radical. The study of the oxidation of cyclobutyl methyl ketone by hydroxyl radicals has shown the formation of various alkyl and peroxy radicals, highlighting the complexity of the free radical chemistry involved researchgate.net.

Table 3: Key Steps in the Free Radical Decomposition of this compound

| Step | Description |

|---|---|

| Initiation | Homolytic cleavage of a C-C bond in the cyclobutyl ring to form a diradical. |

| Propagation | β-scission of the diradical to form smaller molecules and radicals. Intramolecular hydrogen transfer. |

Advanced Spectroscopic Characterization of 1 3 Methylcyclobutyl Ethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, offering clues about neighboring functional groups.

For derivatives of 1-(3-Methylcyclobutyl)ethanone, specific chemical shifts can be assigned. In the case of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, the ¹H NMR spectrum recorded in DMSO-d6 shows characteristic signals. niscpr.res.in The methyl group on the cyclobutane (B1203170) ring appears as a singlet at 1.49 ppm, while the methylene (B1212753) (-CH₂)- protons of the cyclobutane ring are observed as a multiplet between 2.35 and 2.51 ppm. niscpr.res.in The methine (-CH)- proton of the ring appears as a pentet at 3.46 ppm. niscpr.res.in The protons of the chloroacetyl group (-CH₂-Cl) are found further downfield as a singlet at 4.55 ppm due to the electron-withdrawing effect of the chlorine atom. niscpr.res.in

Similarly, the ¹H NMR spectrum of 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxyethanone in CDCl₃ shows the cyclobutane methyl protons as a singlet at 1.7 ppm, the cyclobutane methylene protons as a multiplet from 2.5–2.9 ppm, and the cyclobutane methine proton as a pentet at 3.9 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. For 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, the carbonyl carbon (C=O) signal is observed significantly downfield at 203.90 ppm, which is characteristic for a ketone. niscpr.res.in The carbons of the methyl groups attached to the mesitylene (B46885) ring are found around 20.45-20.75 ppm. niscpr.res.in

The following tables summarize the experimental NMR data for these derivatives.

Table 1: ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone niscpr.res.in | -CH₃ (cyclobutane) | 1.49 (s, 3H) | DMSO-d6 |

| -CH₃ (mesitylene) | 2.14 (s, 9H) | DMSO-d6 | |

| -CH₂- (cyclobutane) | 2.35-2.51 (m, 4H) | DMSO-d6 | |

| -CH- (cyclobutane) | 3.46 (p, 1H) | DMSO-d6 | |

| -CH₂-Cl | 4.55 (s, 2H) | DMSO-d6 | |

| Ar-H | 6.71 (s, 2H) | DMSO-d6 | |

| 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxyethanone nih.gov | -CH₃ (cyclobutane) | 1.7 (s, 3H) | CDCl₃ |

| -CH₃ (mesitylene) | 2.2 (s, 9H) | CDCl₃ | |

| -CH₂- (cyclobutane) | 2.5-2.9 (m, 4H) | CDCl₃ | |

| -CH- (cyclobutane) | 3.9 (p, 1H) | CDCl₃ | |

| O-CH₂ | 4.2 (s, 2H) | CDCl₃ |

Table 2: ¹³C NMR Chemical Shifts for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone niscpr.res.in

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| -CH₃ (mesitylene) | 20.45, 20.75 | DMSO-d6 |

| -CH₃ (cyclobutane) | 25.24 | DMSO-d6 |

| -CH₂- (cyclobutane) | 37.68 | DMSO-d6 |

| Aprotic & CH Carbons | 39.77, 40.21, 48.42, 130.29, 134.06, 143.94 | DMSO-d6 |

Two-Dimensional NMR Techniques for Connectivity and Structure Elucidation

Two-dimensional (2D) NMR experiments provide correlations between nuclei, allowing for the establishment of bonding networks and spatial relationships, which is essential for complex structure elucidation.

Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. The resulting spectrum displays the 1D proton spectrum along both axes, with cross-peaks appearing off the diagonal that connect coupled protons.

For a compound like this compound or its derivatives, a COSY spectrum would be invaluable for confirming the connectivity within the cyclobutane ring. For instance, cross-peaks would be expected between the methine proton (-CH-) at the 1-position and the adjacent methylene protons (-CH₂-) at the 2- and 4-positions of the cyclobutane ring. Further correlations would be seen between these methylene protons and the methine proton at the 3-position, confirming the ring structure.

Heteronuclear correlation spectroscopies map the correlations between different types of nuclei, most commonly ¹H and ¹³C.

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. Each peak in the HSQC spectrum corresponds to a C-H bond, with coordinates matching the chemical shifts of the involved carbon and proton. For the derivatives discussed, an HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom, for example, linking the proton signal at 1.49 ppm to the cyclobutane methyl carbon at 25.24 ppm in 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations, typically over two to three bonds (²JCH and ³JCH). This is particularly powerful for identifying connectivity across quaternary carbons (which have no attached protons and are thus silent in HSQC) and for linking different functional groups. In the context of this compound derivatives, an HMBC spectrum would show a correlation between the protons of the acetyl methyl group and the carbonyl carbon, as well as correlations between the cyclobutane ring protons and the carbonyl carbon, thus confirming the attachment of the acetyl group to the ring.

Advanced NMR Methodologies for Conformational and Dynamic Studies

The cyclobutane ring is not planar and exists in a puckered conformation. Advanced NMR techniques can provide insight into the preferred conformation and dynamic processes such as ring-flipping.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate spatial proximity, which is crucial for determining stereochemistry and preferred conformations. For substituted cyclobutanes, NOESY can help determine the cis/trans relationship of substituents by observing through-space interactions between them. For instance, in the crystal structure of 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone, the phenyl ring and the chloroacetyl group are in a cis configuration, and this spatial proximity would be expected to generate a NOESY cross-peak between the respective protons. researchgate.net

Dynamic NMR (DNMR) involves recording spectra at different temperatures. For molecules undergoing conformational changes that are fast on the NMR timescale at room temperature, cooling the sample can slow down the process, allowing for the observation of distinct signals for each conformer. This technique could be used to study the ring-puckering dynamics of the cyclobutane ring in these molecules and determine the energy barrier for this process.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. Both FT-IR and Raman spectroscopy provide a characteristic "molecular fingerprint," but they operate on different principles and are subject to different selection rules, often providing complementary information.

FT-IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment. It is particularly useful for identifying polar functional groups. The most prominent feature in the FT-IR spectrum of a this compound derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, this peak is observed at 1812 cm⁻¹. niscpr.res.in In 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone, the C=O stretch appears at 1711 cm⁻¹. nih.gov The exact position of this band is sensitive to the molecular environment. Aliphatic C-H stretching vibrations are also clearly visible in the 2850-3000 cm⁻¹ region. nih.gov

Table 3: Key FT-IR Absorption Frequencies for this compound Derivatives

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone niscpr.res.in | C=O Stretch | 1812 |

| C=C Stretch (Aromatic) | 1658, 1612 | |

| Ar-H Stretch | 3155 | |

| 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxyethanone nih.gov | C=O Stretch | 1711 |

| C-H Stretch (Aliphatic & Aromatic) | 3063–2852 |

Raman spectroscopy is a light-scattering technique. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. Raman is often more sensitive to non-polar bonds and skeletal vibrations, such as carbon-carbon single and double bonds. Therefore, in the Raman spectrum of a this compound derivative, one would expect to see strong signals for the C-C bonds of the cyclobutane and aromatic rings. The carbonyl C=O stretch is also typically observable in Raman spectra. A key advantage of Raman spectroscopy is that water is a very weak scatterer, making it an excellent solvent for analysis, unlike in FT-IR where water has strong absorptions that can obscure the spectrum.

Characteristic Vibrational Modes of the Carbonyl Group and Cyclobutane Ring

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within a molecule through their characteristic vibrational frequencies. In ketones, the carbonyl (C=O) stretching vibration is a prominent and diagnostic feature. For saturated aliphatic ketones, this absorption typically appears around 1715 cm⁻¹ nist.gov. However, the four-membered ring in cyclobutyl ketones introduces significant ring strain, which influences the vibrational frequency of the carbonyl group. This strain leads to an increase in the C=O stretching frequency. For instance, cyclobutanone (B123998) itself exhibits a carbonyl absorption at a notably high wavenumber of 1785 cm⁻¹ nist.govsigmaaldrich.com.

In a compound such as cyclobutyl methyl ketone, a close structural analog to this compound, the infrared spectrum shows a strong carbonyl absorption band. The presence of the cyclobutane ring elevates the frequency of this vibration compared to acyclic ketones researchgate.net. The vibrational spectra of cyclobutylmethyl ketone have been studied, confirming the influence of the cyclobutane ring on the molecule's spectroscopic properties libretexts.org.

The cyclobutane ring itself has characteristic vibrational modes, although they are often less intense and appear in the fingerprint region of the IR spectrum. These include stretching and bending vibrations of the C-C and C-H bonds within the ring. For cyclobutane derivatives, asymmetric and symmetric CH₂ stretching, scissoring, wagging, twisting, and ring breathing vibrations are typically observed in the regions of 3100-2900 cm⁻¹, 1400-1300 cm⁻¹, 1500-1400 cm⁻¹, 1200-1100 cm⁻¹, and 1000-900 cm⁻¹, respectively chemicalbook.com.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

| C=O Stretch | ~1715 | Saturated Acyclic Ketone |

| C=O Stretch | ~1785 | Cyclobutanone |

| C=O Stretch | 1711 | 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone |

| C-H Stretch (Aromatic) | 3155 | 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone |

| C=C Stretch (Aromatic) | 1658, 1612 | 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone |

Spectroscopic Signatures of Aromatic and Aliphatic Moieties

When aromatic or other unsaturated moieties are conjugated with the carbonyl group, the C=O stretching frequency is lowered. This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. For aromatic ketones, the carbonyl absorption is typically found in the range of 1685–1690 cm⁻¹ nist.govsigmaaldrich.com.

In derivatives of this compound that incorporate aromatic rings, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the IR spectrum displays characteristic absorptions for both the aliphatic and aromatic portions of the molecule. The FT-IR spectrum of this compound shows a C=O stretching vibration at 1812 cm⁻¹, along with C=C stretching vibrations from the aromatic ring at 1658 and 1612 cm⁻¹, and an Ar-H stretching vibration at 3155 cm⁻¹ guidechem.com. Another derivative, 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone, exhibits a sharp C=O stretching band at 1711 cm⁻¹ and broad aliphatic and aromatic C-H stretching between 3063–2852 cm⁻¹ lookchem.comresearchgate.net.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides valuable information about the molecular weight and structure of a compound by analyzing the fragmentation patterns of its molecular ion.

Electron Ionization Mass Spectrometry (EI-MS) of Cyclobutyl Ketones

In Electron Ionization Mass Spectrometry (EI-MS), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) uni-saarland.de. This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals uni-saarland.de. The mass-to-charge ratio (m/z) of these fragments is detected, providing a mass spectrum.

For ketones, the molecular ion peak is generally observable nih.gov. The fragmentation of cyclobutyl ketones is influenced by the presence of the four-membered ring and the carbonyl group. The NIST Chemistry WebBook provides mass spectral data for cyclobutyl methyl ketone, a close analog of this compound sigmaaldrich.com. The analysis of this spectrum can provide insights into the fragmentation pathways of similar compounds.

McLafferty Rearrangement in Ketone Fragmentation

The McLafferty rearrangement is a characteristic fragmentation pathway for carbonyl compounds that possess a γ-hydrogen atom (a hydrogen atom on the third carbon from the carbonyl group) libretexts.org. This process involves the transfer of the γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and a resonance-stabilized enol radical cation.

For this compound, a McLafferty rearrangement is possible if there are accessible γ-hydrogens on the substituents. The presence and intensity of a peak corresponding to this rearrangement would provide structural information.

Alpha-Cleavage Mechanisms in Cyclobutyl Ketone Mass Spectra

Alpha-cleavage is another common fragmentation pathway for ketones in mass spectrometry. This process involves the breaking of the bond between the carbonyl carbon and an adjacent (alpha) carbon. This fragmentation is driven by the ability of the non-bonding electrons on the oxygen atom to stabilize the resulting positive charge, forming a stable acylium ion.

For cyclobutyl ketones, alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would result in an acylium ion (CH₃CO⁺) with an m/z of 43, and a cyclobutyl radical. Alternatively, cleavage of the bond between the carbonyl carbon and the methyl group would produce a cyclobutanecarbonyl cation and a methyl radical. The relative abundance of these fragment ions depends on the stability of the resulting cations and radicals lookchem.com. In the case of this compound, the presence of the methyl group on the cyclobutane ring would influence the stability of the resulting carbocation and could lead to more complex fragmentation patterns.

X-ray Crystallography for Solid-State Structural Elucidation

While no X-ray crystallographic data for this compound itself is readily available, the solid-state structures of several of its derivatives have been determined. These studies provide valuable information about the conformation of the cyclobutane ring and the spatial arrangement of the substituents.

For instance, the crystal structure of 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone reveals that the cyclobutane ring is puckered, with a dihedral angle of 26.81 (13)° between the two C₃ planes. In this derivative, the phenyl ring and the chloroacetaldehyde (B151913) group are in a cis configuration relative to the cyclobutane ring.

Similarly, the crystal structure of 1-(3-mesityl-3-methylcyclobutyl)-2-phenoxy-1-ethanone also shows a puckered cyclobutane ring, with a dihedral angle of 24.97 (9)°. The puckered conformation is a common feature of cyclobutane rings, which helps to alleviate some of the angle and torsional strain inherent in the four-membered ring system.

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of the this compound moiety is defined by the spatial arrangement of its constituent atoms. High-level ab initio calculations and X-ray diffraction studies of derivatives provide accurate measurements of bond lengths and angles.

In derivatives such as (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime, the bond lengths within the cyclobutane ring are observed to be in the range of 1.533 (2) Å to 1.564 (2) Å. nih.gov The internal bond angles of the cyclobutane ring deviate significantly from the ideal tetrahedral angle of 109.5°, a characteristic feature of four-membered ring systems due to ring strain. dalalinstitute.com For instance, the C–C–C bond angles in the aforementioned morpholine (B109124) derivative range from 86.85 (11)° to 91.05 (12)°. nih.gov Similarly, computational studies on unsubstituted cyclobutane at the CCSD(T)/aug-cc-pVTZ level of theory report C-C bond lengths of 1.554 Å and C-C-C bond angles of 88.1°. nih.gov These parameters are generally consistent across different derivatives, indicating a structurally conserved cyclobutane core.

The table below summarizes key bond parameters determined from a representative derivative.

| Parameter | Bond | Value (Å or °) | Derivative Source |

| Bond Length | C11—C12 | 1.554 (2) Å | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Length | C12—C13 | 1.533 (2) Å | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Length | C13—C14 | 1.544 (2) Å | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Length | C14—C11 | 1.564 (2) Å | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Angle | C11—C12—C13 | 91.05 (12)° | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Angle | C11—C14—C13 | 90.32 (11)° | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Angle | C12—C11—C14 | 86.85 (11)° | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

| Bond Angle | C12—C13—C14 | 88.33 (11)° | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime nih.gov |

Analysis of Cyclobutane Ring Conformation and Puckering

Cyclobutane rings are not planar; they adopt a puckered or "folded" conformation to alleviate the torsional strain that would be present in a planar structure. dalalinstitute.comic.ac.uk This puckering is a defining characteristic of the this compound framework and its derivatives. The degree of puckering is quantified by the dihedral angle between the planes formed by the ring's carbon atoms.

Crystallographic studies confirm this non-planar conformation across various derivatives.

In 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone, the cyclobutane ring is puckered with a dihedral angle of 24.97 (9)° between its two C3 planes. nih.gov

For (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime, the ring adopts a butterfly conformation with a dihedral angle of 19.60 (13)°. nih.gov

In 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone, the cyclobutane ring is also puckered, showing a dihedral angle of 26.81 (13)°. researchgate.net

The energy difference between the planar and puckered states for many cyclobutane systems is often small (<1 kcal/mol), but the puckered form is generally favored. ic.ac.uk High-level ab initio studies on cyclobutane itself suggest an equilibrium puckering angle of approximately 29.6°. nih.govnih.gov The variation in the observed puckering angles among the derivatives can be attributed to the steric and electronic effects of the different substituents attached to the cyclobutane ring.

The table below compares the puckering angles in several derivatives.

| Compound | Puckering Dihedral Angle (°) |

| 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone | 24.97 (9)° nih.gov |

| (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime | 19.60 (13)° nih.gov |

| 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone | 26.81 (13)° researchgate.net |

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by intermolecular interactions. In derivatives of this compound, these interactions are primarily non-covalent, including hydrogen bonds and van der Waals forces. These forces dictate how individual molecules are organized into a stable, repeating three-dimensional lattice. nih.gov

In the crystal structure of 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone, intermolecular non-classical C–H···O interactions are observed between a methylcyclobutyl C-H group and an oxygen atom of the phenoxy group on an adjacent molecule. nih.gov Similarly, the crystal structure of 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone features C–H···O interactions that link molecules into a C(4) chain running parallel to the nih.gov crystallographic direction. researchgate.net

The following table summarizes the types of intermolecular interactions found in the crystal structures of representative derivatives.

| Derivative | Type of Interaction | Description |

| 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone | C–H···O non-classical hydrogen bond | Links neighboring molecules, contributing to close packing. nih.gov |

| 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone | C–H···O interaction | Forms a C(4) chain of molecules. researchgate.net |

| (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime | O–H···N hydrogen bond, C–H···O interactions, C–H···π association | Creates infinite chains linking the molecules. nih.gov |

Computational Chemistry and Theoretical Investigations of 1 3 Methylcyclobutyl Ethanone

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties from first principles. These calculations solve the Schrödinger equation in an approximate manner, using the electron density to determine the energy of the system. For a study of 1-(3-Methylcyclobutyl)ethanone, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would be a common choice. This would typically be paired with a basis set like 6-311G(d,p) or cc-pVDZ to provide a good description of the electronic structure. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. For this compound, this would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The cyclobutane (B1203170) ring in such compounds is known to be puckered, not planar, to relieve ring strain. researchgate.net The degree of this puckering can be quantified by the dihedral angle between the two C3 planes of the ring. researchgate.net The orientation of the acetyl and methyl groups relative to the cyclobutane ring would also be determined.

Illustrative Table of Optimized Geometrical Parameters:

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | ~1.21 Å |

| C-C (ketone) | ~1.51 Å | |

| C-C (ring) | ~1.55 Å | |

| Bond Angle | C-CO-C | ~118° |

| C-C-C (ring) | ~88° | |

| Dihedral Angle | Puckering of ring | ~20-25° |

Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual calculated values would be specific to the optimized geometry of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, several conformers are possible due to the puckering of the cyclobutane ring and the orientation of the methyl and acetyl substituents (axial vs. equatorial).

A computational analysis would involve systematically exploring the potential energy surface to identify all stable conformers. This is often done by performing a series of geometry optimizations starting from different initial structures. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation. The energy differences between conformers are typically small, and their populations can be estimated using the Boltzmann distribution. researchgate.net

Once the minimum energy geometry is located, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net This analysis serves two purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it allows for a direct comparison with experimental spectroscopic data.

The calculated vibrational frequencies for this compound would show characteristic peaks for the C=O stretch of the ketone group (typically a strong band around 1715 cm⁻¹), C-H stretching vibrations, and various bending and rocking modes of the cyclobutyl and methyl groups. nih.govresearchgate.net A good correlation between the theoretical and experimental spectra helps to validate the computational model.

Illustrative Table of Calculated Vibrational Frequencies:

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) |

| C-H stretch (aromatic) | - | N/A |

| C-H stretch (aliphatic) | -CH₃, -CH₂-, -CH- | ~2900-3000 |

| C=O stretch | Ketone | ~1715 |

| C-H bend | -CH₃, -CH₂- | ~1350-1470 |

Note: These are typical frequency ranges. The exact calculated values would depend on the specific computational method and basis set used.

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted ¹H and ¹³C chemical shifts for this compound can then be compared to experimental NMR data to aid in signal assignment and confirm the molecular structure.

For instance, the carbonyl carbon of the ketone would be predicted to have a ¹³C chemical shift in the range of 200-210 ppm, while the carbons of the cyclobutane ring and the methyl groups would appear at higher field strengths. Similarly, the chemical shifts of the different protons in the molecule would be predicted based on their chemical environment.

Illustrative Table of Predicted NMR Chemical Shifts:

| Nucleus | Position | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹³C | C=O | ~208 |

| CH (ring) | ~45-55 | |

| CH₂ (ring) | ~30-40 | |

| CH₃ (substituent) | ~20-25 | |

| ¹H | CH (ring) | ~2.5-3.5 |

| CH₂ (ring) | ~1.8-2.5 | |

| CH₃ (acetyl) | ~2.1 | |

| CH₃ (ring) | ~1.1 |

Note: These values are illustrative and based on typical chemical shifts for similar functional groups.

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, DFT can be used to understand the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For this compound, the HOMO would likely be localized on the oxygen atom of the carbonyl group, reflecting its nucleophilic character. The LUMO, conversely, would be centered on the carbonyl carbon, indicating the site of electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn A smaller gap generally suggests higher reactivity.

Illustrative Table of FMO Analysis:

| Orbital | Energy (eV) (Illustrative) | Description and Location |

| HOMO | ~ -6.5 | Primarily located on the oxygen lone pairs of the carbonyl group. |

| LUMO | ~ -0.5 | Primarily located on the π* orbital of the C=O bond. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates relatively high kinetic stability. |

Note: The energy values are illustrative and would be determined by the specific DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is a powerful tool for predicting and understanding how a molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These maps use a color spectrum to denote different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow indicate areas of intermediate potential.

For ketones such as this compound, the MEP map is expected to show a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This region signifies a site that is susceptible to electrophilic attack. Conversely, the carbonyl carbon atom and the hydrogen atoms are expected to be in electron-deficient regions (blue or greenish-blue), indicating their susceptibility to nucleophilic attack.

In a study of the related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT calculations were used to generate an MEP map. niscpr.res.in This analysis revealed the expected negative potential around the carbonyl oxygen, highlighting it as a prime site for electrophilic interaction. niscpr.res.in Such findings allow for the prediction of the chemical reactivity and site selectivity of the molecule. niscpr.res.in

Analysis of Atomic Charge Distribution and Site Selectivity

The distribution of electron density within a molecule is not uniform, leading to the development of partial positive and negative charges on individual atoms. The analysis of this atomic charge distribution is crucial for understanding a molecule's reactivity and its interactions with other molecules. Various computational methods, such as Mulliken population analysis and Natural Population Analysis (NPA), are employed to calculate these partial charges.

For this compound, the carbonyl carbon is expected to carry a significant partial positive charge, making it a primary site for nucleophilic attack. The oxygen atom of the carbonyl group, being highly electronegative, will bear a partial negative charge. The charge distribution on the cyclobutane ring and the methyl group will be less polarized.

The site selectivity of a reaction is largely governed by this charge distribution. For instance, a nucleophile will preferentially attack the atom with the highest positive charge, which in the case of this compound, is the carbonyl carbon. This selectivity is a fundamental aspect of the reactivity of ketones.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A).

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is the negative of the chemical potential.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the average of the ionization potential and electron affinity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are instrumental in predicting the stability and reactivity of chemical compounds. researchgate.net For instance, a molecule with a small HOMO-LUMO energy gap is generally more reactive than one with a large gap.

| Descriptor | Definition | Significance |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Ease of polarization of electron cloud. |

| Electronegativity (χ) | χ = -μ | Ability to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measure of electrophilic character. |

Table 1: Global Reactivity Descriptors

Thermodynamic Property Calculations

Computational chemistry provides a powerful means to calculate the thermodynamic properties of molecules, such as enthalpy (H), Gibbs free energy (G), and entropy (S). These calculations are typically performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from quantum chemical calculations.

DFT calculations have been successfully employed to determine the thermodynamic properties of various organic molecules, including derivatives of cyclobutane. niscpr.res.in For instance, in the study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, thermodynamic properties were calculated to understand the stability of the molecule. niscpr.res.in

These calculated thermodynamic properties are crucial for predicting the feasibility and spontaneity of chemical reactions. For example, a negative change in Gibbs free energy (ΔG) indicates a spontaneous process. While specific thermodynamic data for this compound is not present in the searched literature, the methodologies used for its derivatives can be applied to predict its thermodynamic behavior.

| Property | Symbol | Description |

| Enthalpy | H | Total heat content of a system. |

| Gibbs Free Energy | G | Energy available to do useful work. |

| Entropy | S | Measure of the disorder or randomness of a system. |

Table 2: Thermodynamic Properties

Mechanistic Insights from Computational Modeling

For ketones like this compound, computational studies can provide insights into various reactions, such as nucleophilic additions to the carbonyl group, enolate formation, and reactions involving the cyclobutane ring. For example, modeling the reaction of a nucleophile with the ketone would involve locating the transition state for the addition step and calculating the activation energy. This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome.

While no specific mechanistic studies for this compound were found, the general principles of ketone reactivity, combined with computational studies on similar systems, can provide a robust framework for predicting its reaction mechanisms. libretexts.org

1 3 Methylcyclobutyl Ethanone As a Synthetic Intermediate and Its Derivatives

Role in the Synthesis of Complex Cyclobutane-Containing Scaffolds

1-(3-Methylcyclobutyl)ethanone is a valuable precursor for the synthesis of intricate molecular scaffolds that feature the cyclobutane (B1203170) core. The ketone functionality provides a handle for carbon-carbon bond formation and functional group interconversion, enabling the elaboration of the simple starting material into more complex structures.

One notable application of cyclobutyl ketones in the synthesis of complex scaffolds is through photochemical reactions, such as the Norrish-Yang cyclization. This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited ketone, leading to the formation of a 1,4-diradical intermediate. This diradical can then cyclize to form a cyclobutanol (B46151) derivative. In the context of this compound, this process can be utilized to introduce functionality at the 3-position of the cyclobutane ring with high stereocontrol, leading to the formation of cis-1,3-disubstituted cyclobutane derivatives. This strategy has been successfully employed in the synthesis of various complex molecules, demonstrating the power of using simple cyclobutyl ketones as starting points for the construction of stereochemically rich and diverse scaffolds.

The resulting bicyclo[1.1.1]pentan-2-ol intermediates from the Norrish-Yang reaction can undergo further transformations, such as palladium-catalyzed C–C bond cleavage and functionalization, to introduce a variety of substituents onto the cyclobutane ring. This two-step sequence, starting from a cyclobutyl ketone, effectively achieves a formal γ-C–H functionalization, providing access to a wide range of cis-1,3-difunctionalized cyclobutanes that are valuable in drug discovery and materials science.

| Starting Material | Reaction Type | Product Scaffold | Key Features |

|---|---|---|---|

| Cyclobutyl aryl ketone | Norrish-Yang Cyclization / Pd-catalyzed C-C cleavage | cis-γ-(hetero)arylated cyclobutyl aryl ketone | Stereospecific formation of 1,3-disubstituted cyclobutane |

| Cyclobutyl aryl ketone | Norrish-Yang Cyclization / Pd-catalyzed C-C cleavage | cis-γ-alkenylated cyclobutyl aryl ketone | Introduction of unsaturation with stereocontrol |

| Cyclobutyl aryl ketone | Norrish-Yang Cyclization / Pd-catalyzed C-C cleavage | cis-γ-alkynylated cyclobutyl aryl ketone | Installation of a reactive alkyne moiety |

Derivatization for Specific Chemical Applications

The ketone group in this compound is a primary site for derivatization, allowing for the modification of the compound's physical and chemical properties for specific applications. These derivatizations can introduce new functional groups, alter steric and electronic properties, and provide handles for further synthetic transformations.

The reaction of this compound with hydroxylamine (B1172632) or its salts leads to the formation of the corresponding oxime. This reaction is a standard method for the conversion of ketones to oximes and typically proceeds by condensation. The resulting this compound oxime exists as a mixture of E and Z isomers due to the restricted rotation around the C=N double bond. These oxime derivatives can serve as intermediates in various transformations, including the Beckmann rearrangement to produce amides, and as ligands in coordination chemistry.

Similarly, condensation of this compound with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazone derivatives. The reaction is generally carried out under acidic or basic catalysis. The resulting hydrazones are versatile intermediates in organic synthesis. For instance, they can be used in the Wolff-Kishner reduction to deoxygenate the ketone to the corresponding alkane or in the Shapiro reaction to generate vinyl lithium reagents.

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride, Base (e.g., pyridine, sodium acetate) | This compound oxime | Reflux in ethanol |

| This compound | Hydrazine hydrate, Acid catalyst (e.g., acetic acid) | This compound hydrazone | Reflux in ethanol |

The introduction of sulfur or oxygen functionalities at the α-position of the ketone can be achieved through various synthetic methods. The synthesis of α-thio-substituted ethanones can be accomplished by the thionation of the corresponding ketone using reagents like Lawesson's reagent or phosphorus pentasulfide. This conversion of a carbonyl group to a thiocarbonyl group provides a route to a variety of organosulfur compounds. Alternatively, α-thioketones can be prepared through a one-pot, three-component reaction of a 2-oxo aldehyde, an amine, and a thiol.

The synthesis of α-phenoxy-substituted ethanones can be achieved through the reaction of an α-halo-ethanone derivative with a phenoxide. For instance, 1-(3-methylcyclobutyl)-2-chloroethanone, which can be prepared from the corresponding alcohol, can be reacted with phenol (B47542) in the presence of a base to yield 1-(3-methylcyclobutyl)-2-phenoxyethanone. This substitution reaction provides a straightforward method for introducing a phenoxy group adjacent to the carbonyl.

| Target Derivative | Synthetic Approach | Key Reagents |

|---|---|---|

| α-Thio-substituted ethanone | Thionation of the ketone | Lawesson's reagent or P4S10/Al2O3 |

| α-Phenoxy-substituted ethanone | Nucleophilic substitution of an α-halo ketone | Phenol, Base (e.g., K2CO3) |

Model Compound Studies for Organic Reaction Mechanisms

The unique structural features of this compound, particularly the strained four-membered ring, make it an interesting model compound for studying various organic reaction mechanisms. The interplay between the reactivity of the ketone and the inherent strain of the cyclobutane ring can provide valuable insights into reaction pathways and the factors that govern them.

The photochemistry of cyclobutyl ketones has been a subject of interest for mechanistic studies. Upon photoexcitation, cyclobutyl ketones can undergo Norrish Type I and Type II reactions. The Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom, leading to the formation of radical intermediates. For cyclobutyl methyl ketone, this can result in the formation of methyl, acetyl, and cyclobutyl radicals.

The Norrish Type II process involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, forming a 1,4-biradical. This biradical can then undergo either fragmentation to an alkene and an enol (cleavage) or cyclization to a cyclobutanol (Yang cyclization). The competition between these pathways is influenced by the structure of the ketone and the reaction conditions. Studying the photochemistry of this compound can provide data on the factors that influence the efficiency of these competing photochemical processes.

Furthermore, the inherent ring strain of the cyclobutane moiety in this compound makes it a suitable substrate for studying strain-release-driven reactions. The relief of ring strain can be a significant driving force for reactions involving the opening of the four-membered ring. By studying the kinetics and product distributions of such reactions, researchers can gain a deeper understanding of the role of ring strain in dictating reaction outcomes and mechanisms. The excited state dynamics of cyclobutanone (B123998) itself have been shown to be complex, with multiple competing photochemical channels influenced by the ring strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.